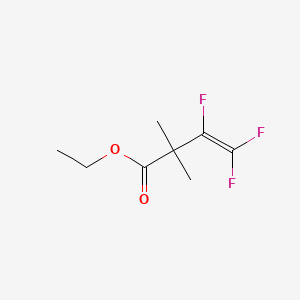
1,1,4,4-Tetraethyl-3-phenyl-3,4-dihydro-1H-2,1,4-benzoxadisiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4,4-Tetraethyl-3-phenyl-3,4-dihydro-1H-2,1,4-benzoxadisiline is a complex organic compound characterized by its unique structure, which includes tetraethyl and phenyl groups attached to a dihydro-benzoxadisiline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4-Tetraethyl-3-phenyl-3,4-dihydro-1H-2,1,4-benzoxadisiline typically involves multi-step organic reactions. One common method includes the reaction of tetraethyl orthosilicate with phenylmagnesium bromide, followed by cyclization with appropriate reagents under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include the same basic steps as the laboratory synthesis but scaled up to accommodate larger quantities. Quality control measures are essential to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,4,4-Tetraethyl-3-phenyl-3,4-dihydro-1H-2,1,4-benzoxadisiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in halogenated or alkylated products.
Wissenschaftliche Forschungsanwendungen
1,1,4,4-Tetraethyl-3-phenyl-3,4-dihydro-1H-2,1,4-benzoxadisiline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1,4,4-Tetraethyl-3-phenyl-3,4-dihydro-1H-2,1,4-benzoxadisiline involves its interaction with specific molecular targets and pathways. The compound may act by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,4,4-Tetraethyl-3-phenyl-3,4-dihydro-1H-2,1,4-benzoxadisiline: shares similarities with other benzoxadisiline derivatives, such as 1,1,4,4-Tetraethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline and 1,1,4,4-Tetraethyl-3-phenyl-1H-2,1,4-benzoxadisiline.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry, distinguishing it from other similar compounds.
Eigenschaften
| 135888-13-0 | |
Molekularformel |
C21H30OSi2 |
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
1,1,4,4-tetraethyl-3-phenyl-3H-2,1,4-benzoxadisiline |
InChI |
InChI=1S/C21H30OSi2/c1-5-23(6-2)19-16-12-13-17-20(19)24(7-3,8-4)22-21(23)18-14-10-9-11-15-18/h9-17,21H,5-8H2,1-4H3 |
InChI-Schlüssel |
ROKOCDGPMJCYHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si]1(C(O[Si](C2=CC=CC=C21)(CC)CC)C3=CC=CC=C3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/no-structure.png)
![N,N'-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14265989.png)

![3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]](/img/structure/B14266022.png)


![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)
![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
